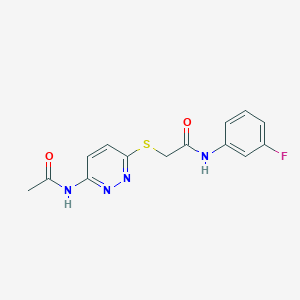

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2S/c1-9(20)16-12-5-6-14(19-18-12)22-8-13(21)17-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,17,21)(H,16,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNXJMAMRPBWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula : C15H13F3N4O3S

- Molecular Weight : 386.4 g/mol

- IUPAC Name : 2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(4-(trifluoromethoxy)phenyl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of specific pyridazine derivatives with thioacetic acid and acetamides. The synthetic pathway ensures the introduction of the pyridazine moiety, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity :

- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines A549 and HCC827 .

- Table 1 summarizes the cytotoxicity data for related compounds:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 | 2D |

| Compound B | HCC827 | 5.13 ± 0.97 | 2D |

| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D |

- Antimicrobial Activity :

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- DNA Interaction : Compounds with similar backbones have been shown to bind to DNA, disrupting replication and transcription processes. This interaction is often characterized by a preference for binding in the minor groove of AT-rich regions .

- Enzyme Inhibition : The thioamide group in the structure may play a role in inhibiting specific enzymes involved in cancer proliferation pathways.

Case Studies

-

Case Study on Antitumor Activity :

- A recent study evaluated the antitumor effects of a series of related compounds on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that while many compounds showed promising activity in 2D assays, their efficacy was reduced in more physiologically relevant 3D environments .

- Case Study on Antimicrobial Efficacy :

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on key structural features, synthetic routes, and biological implications.

Structural Analogues and Substituent Effects

Physicochemical Properties

Key Research Findings and Implications

Fluorine’s Role : Fluorinated aryl groups (e.g., 3-fluorophenyl in the target compound) are critical for enhancing metabolic stability and target selectivity, as seen in LBJ series inhibitors .

Thioether vs. Ether Linkages : Thioether-containing analogs () generally exhibit higher bioactivity than ether-linked counterparts, likely due to improved redox stability and sulfur interactions .

Synthetic Challenges : Pyridazine derivatives require precise reaction conditions (e.g., anhydrous solvents, controlled temperatures) to avoid side reactions, as demonstrated in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.